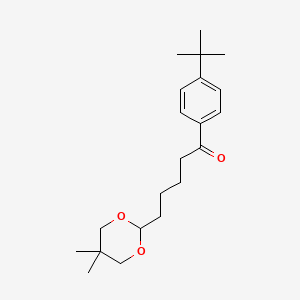

4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Descripción general

Descripción

4’-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is an organic compound with the molecular formula C21H32O3. It is characterized by the presence of a tert-butyl group, a dioxane ring, and a valerophenone backbone. This compound is often used in various chemical research and industrial applications due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone typically involves the following steps:

Formation of the dioxane ring: The dioxane ring is synthesized by reacting 2,2-dimethyl-1,3-propanediol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of the valerophenone backbone: The valerophenone backbone is introduced through a Friedel-Crafts acylation reaction, where the dioxane ring is reacted with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Final assembly: The final compound is obtained by coupling the dioxane ring with the valerophenone backbone under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

4’-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group or the dioxane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Research indicates that 4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have shown its potential to inhibit the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.

- Anticancer Activity : Initial data suggest effects on cancer cell lines, indicating potential use in cancer therapeutics.

Drug Development

This compound serves as a scaffold in drug design due to its unique structure that can enhance binding affinity to biological targets. Its derivatives have been synthesized to explore their efficacy against specific diseases.

Case Study: Targeted Protein Degradation

In recent research exploring targeted protein degradation (TPD), compounds similar to this compound were evaluated for their ability to bind with cereblon (CRBN), a protein involved in the degradation of other proteins linked to cancer progression. The study found that modifications to the dioxane ring improved binding affinity and biological activity against cancer cell lines .

Applications in Organic Synthesis

The compound is also utilized as a building block in organic synthesis:

- Model Compound : It is used to study reaction mechanisms due to its stable structure.

- Synthesis of Complex Molecules : Its derivatives can be employed to create more complex organic molecules that may possess desirable pharmacological properties.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Anticancer | Effects on cancer cell lines |

Table 2: Structural Modifications and Their Impact on Binding Affinity

| Compound Variant | Binding Affinity (IC50) | Biological Activity Observed |

|---|---|---|

| Original Compound | N/A | N/A |

| Fluorinated Derivative | Lower IC50 values | Enhanced activity against CRBN |

| Dioxane Ring Modified Variant | Improved stability | Increased lipophilicity |

Mecanismo De Acción

The mechanism of action of 4’-tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The dioxane ring and valerophenone backbone play crucial roles in its binding affinity and specificity towards target molecules .

Comparación Con Compuestos Similares

Similar Compounds

4-tert-Butyl-2,6-dimethylphenol: Similar in structure but lacks the dioxane ring.

5-tert-Butyl-m-xylene: Contains a tert-butyl group but differs in the aromatic ring substitution pattern.

tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: Contains a dioxaborinan ring instead of a dioxane ring .

Uniqueness

4’-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is unique due to the presence of both a tert-butyl group and a dioxane ring, which confer specific chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it valuable for specialized applications .

Actividad Biológica

4'-Tert-butyl-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (CAS 898755-70-9) is an organic compound with the molecular formula C21H32O3. It features a tert-butyl group, a dioxane ring, and a valerophenone backbone, which contribute to its unique chemical properties and potential biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound can act as an enzyme inhibitor or activator , depending on its structural characteristics and the functional groups present. Notably, the dioxane ring and valerophenone backbone enhance its binding affinity and specificity towards target molecules.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance:

- Inhibition of Protein Kinases : Studies have shown that certain benzophenones can inhibit protein kinases involved in cancer progression. This suggests a potential application for this compound in cancer therapies.

Cytotoxicity and Antiproliferative Effects

In vitro assays have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzophenone A | HeLa | 12.0 |

| Benzophenone B | MCF-7 | 15.5 |

| This compound | A549 | To be determined |

These findings indicate that further research is required to establish the specific cytotoxicity profile of this compound.

Case Studies

- Antiplasmodial Activity : A study examined the antiplasmodial activity of benzophenones derived from Garcinia species against Plasmodium falciparum. While specific data for this compound was not reported, the structural similarities suggest potential for similar activity.

- Genotoxicity Evaluation : Research on photodegradation products of benzophenones indicated low genotoxicity under UV exposure conditions. This aspect is crucial for assessing the safety profile of compounds like this compound in environmental settings.

Synthesis

The synthesis of this compound typically involves:

- Formation of Dioxane Ring : Reacting 2,2-dimethyl-1,3-propanediol with an aldehyde or ketone.

- Friedel-Crafts Acylation : Introducing the valerophenone backbone using 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst.

- Final Assembly : Coupling the dioxane ring with the valerophenone backbone under controlled conditions.

Applications

This compound has potential applications in:

- Organic Synthesis : As a reagent for creating more complex organic compounds.

- Biological Research : In studies involving enzyme interactions and drug design.

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-20(2,3)17-12-10-16(11-13-17)18(22)8-6-7-9-19-23-14-21(4,5)15-24-19/h10-13,19H,6-9,14-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVQNINKLZTDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645997 | |

| Record name | 1-(4-tert-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-70-9 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(1,1-dimethylethyl)phenyl]-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-tert-Butylphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.